

Azidoacetic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Azidoacetic Acid

Cat. No.: B096781

[Get Quote](#)

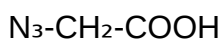
Introduction

Azidoacetic acid is a versatile bifunctional molecule widely employed in chemical biology, drug discovery, and materials science. Its structure incorporates both a carboxylic acid and an azide functional group, making it a valuable building block for a variety of chemical modifications. The carboxylic acid allows for straightforward coupling to primary amines, while the azide group is a key participant in bioorthogonal "click chemistry" reactions. This guide provides an in-depth overview of **azidoacetic acid**, its properties, synthesis, and applications, with a focus on experimental protocols relevant to scientific researchers.

Chemical Identity and Properties

Azidoacetic acid, also known as **2-azidoacetic acid**, is a small molecule linker utilized for introducing the azide moiety onto other molecules.

Chemical Structure:



The CAS number for **azidoacetic acid** is 18523-48-3.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Physicochemical Properties

A summary of the key physical and chemical properties of **azidoacetic acid** is presented in the table below.

Property	Value	References
CAS Number	18523-48-3	[1][2][3][4][5]
Molecular Formula	C ₂ H ₃ N ₃ O ₂	[2][3][4][6][7]
Molecular Weight	101.06 g/mol	[2][3][4][6]
Appearance	Colorless to slightly yellow oil/liquid	[2][3][8]
Purity	Typically >95%	[2][3][7][9]
Solubility	Soluble in DMSO, DMF, DCM, THF, Chloroform	[3][9]
Storage	-20°C, desiccated	[1][2][3][9]

Core Applications in Research and Development

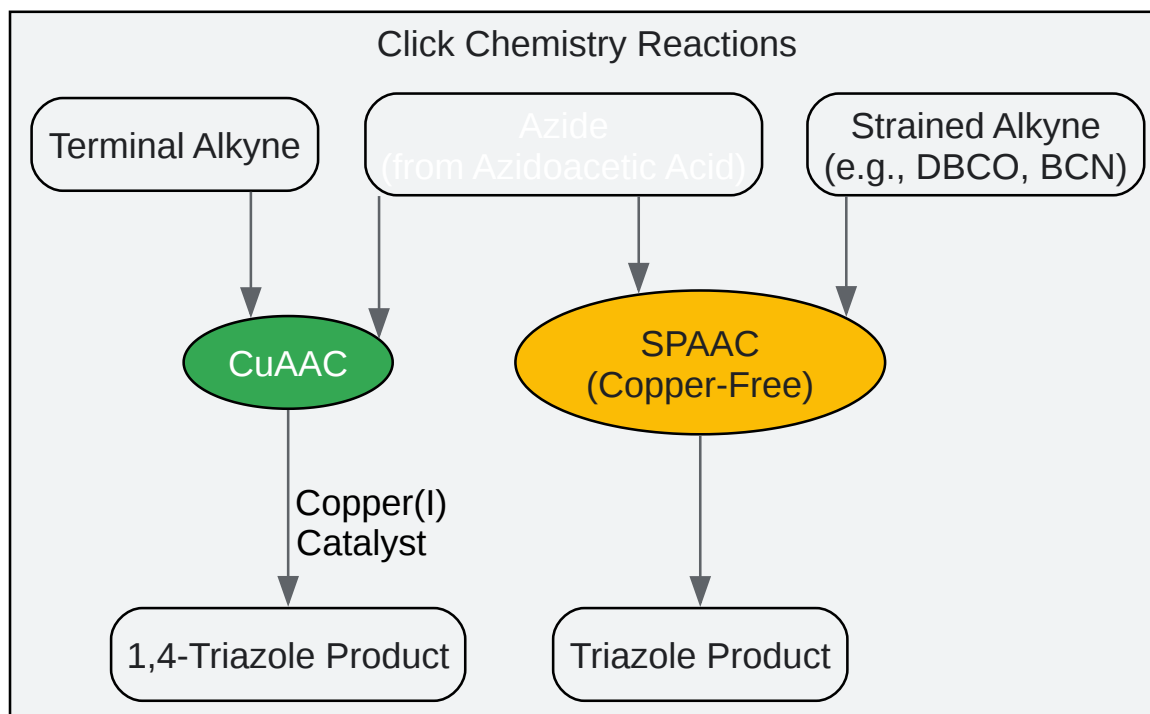
The primary utility of **azidoacetic acid** stems from its azide group, which can undergo highly specific and efficient cycloaddition reactions. It is a fundamental reagent in the field of bioconjugation.

Click Chemistry

"Click chemistry" describes a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups.[10][11] **Azidoacetic acid** is a key reagent for two main types of click reactions:

- **Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):** This is the most common click reaction, where an azide reacts with a terminal alkyne in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted triazole ring.[1][10][12]
- **Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC):** To overcome the cytotoxicity associated with copper catalysts in living systems, SPAAC was developed.[10] This reaction involves an azide reacting with a strained cyclooctyne (e.g., DBCO, BCN) without the need for a metal catalyst.[1][13]

The logical relationship between these click chemistry pathways is illustrated below.



[Click to download full resolution via product page](#)

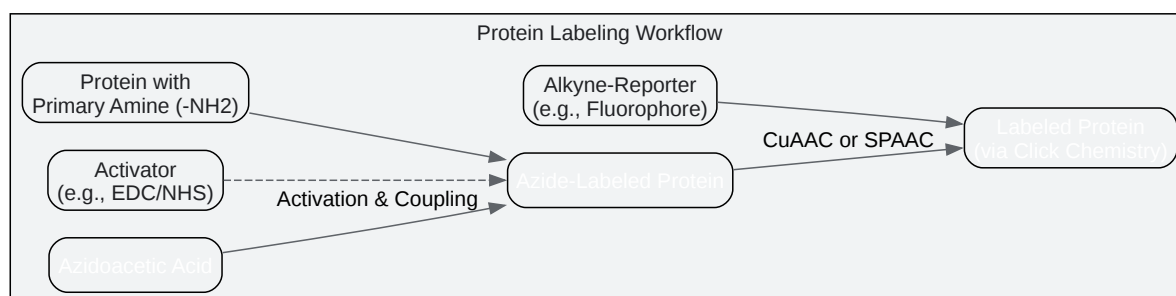
Fig. 1: Comparison of CuAAC and SPAAC click chemistry pathways.

Bioconjugation and Drug Development

Azidoacetic acid serves as a linker to attach the azide handle to biomolecules like proteins, peptides, or oligonucleotides.[2][14] This is typically achieved by activating the carboxylic acid group to form an active ester (e.g., an NHS ester), which then readily reacts with primary amines on the biomolecule.[13][14][15] Once labeled with the azide, the biomolecule can be conjugated to another molecule containing an alkyne group for applications in:

- PROTAC Synthesis: Used as a tool for synthesizing Proteolysis Targeting Chimeras (PROTACs).[1]
- Peptide Synthesis and Modification: Facilitates the development of novel therapeutic peptides.[12][14]
- Drug Delivery: Enhances the targeting and efficacy of therapeutic agents.[2][16]

The general workflow for labeling a protein with a reporter molecule using **azidoacetic acid** is shown below.



[Click to download full resolution via product page](#)

Fig. 2: Experimental workflow for protein bioconjugation.

Experimental Protocols

Detailed methodologies for the synthesis of **azidoacetic acid** and its subsequent use in a typical click chemistry reaction are provided below.

Protocol 1: Synthesis of Azidoacetic Acid from Bromoacetic Acid

This protocol is adapted from procedures described in the literature.^{[8][17]}

Materials:

- Bromoacetic acid
- Sodium azide (NaN₃)
- Distilled water

- Diethyl ether
- Magnesium sulfate (MgSO_4)
- Hydrochloric acid (HCl)

Procedure:

- Dissolve sodium azide (e.g., 50 mmol) in distilled water (30 mL) in a flask and cool the solution to 0°C using an ice bath.
- Slowly add bromoacetic acid (e.g., 100 mmol) to the solution over a period of 10 minutes while stirring.
- Allow the reaction mixture to slowly warm to room temperature and stir overnight.
- After the reaction is complete, cool the mixture again in an ice bath and carefully acidify to pH 1 using concentrated HCl.
- Extract the aqueous solution with diethyl ether (e.g., 5 x 10 mL).
- Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO_4).
- Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure to yield **2-azidoacetic acid** as a colorless oil. The typical yield is around 70%.^[8]

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a general procedure for conjugating an azide-modified molecule with an alkyne-containing partner.^[8]^[18]

Materials:

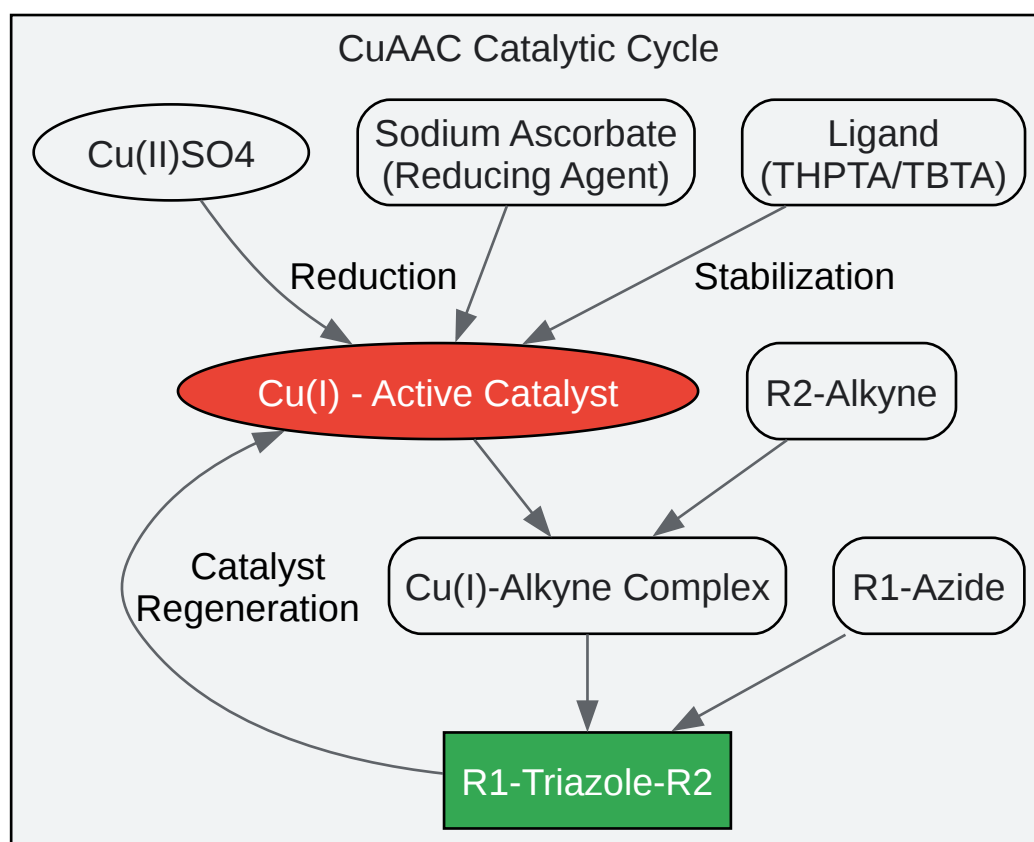
- Azide-containing molecule (e.g., azide-labeled protein)
- Alkyne-containing molecule (e.g., alkyne-fluorophore)

- Copper(II) sulfate (CuSO_4)
- Sodium ascorbate (freshly prepared solution)
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) ligand
- Phosphate-buffered saline (PBS) or appropriate reaction buffer

Procedure:

- Prepare a stock solution of the copper catalyst by mixing CuSO_4 with the THPTA ligand in a 1:2 molar ratio in your reaction buffer. This pre-complex can be stored frozen.[18]
- In a microcentrifuge tube, dissolve your azide-containing molecule in the reaction buffer.
- Add the alkyne-containing molecule. An excess of 4-50 equivalents may be used.[18]
- Add the THPTA/ CuSO_4 catalyst complex to the reaction mixture (e.g., 25 equivalents).
- Initiate the reaction by adding freshly prepared sodium ascorbate solution (e.g., 40 equivalents).
- Allow the reaction to proceed at room temperature for 30-60 minutes.[18]
- The resulting triazole-linked conjugate can then be purified using appropriate methods, such as ethanol precipitation for oligonucleotides or size-exclusion chromatography for proteins.

The simplified signaling pathway for this catalytic cycle is depicted below.



[Click to download full resolution via product page](#)

Fig. 3: Simplified diagram of the CuAAC catalytic cycle.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. chemimpex.com [chemimpex.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. 2-Azidoacetic acid | 18523-48-3 | FA12562 | Biosynth [biosynth.com]
- 5. Azidoacetic acid | 18523-48-3 [chemicalbook.com]

- 6. 2-Azidoacetic acid | C₂H₃N₃O₂ | CID 155605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Azidoacetic acid — CF Plus Chemicals [cfplus.cz]
- 8. rsc.org [rsc.org]
- 9. vectorlabs.com [vectorlabs.com]
- 10. jpt.com [jpt.com]
- 11. Click chemistry - Wikipedia [en.wikipedia.org]
- 12. peptide.com [peptide.com]
- 13. vectorlabs.com [vectorlabs.com]
- 14. chemimpex.com [chemimpex.com]
- 15. Azidoacetic acid NHS ester, 824426-32-6 | BroadPharm [broadpharm.com]
- 16. The aromatic azido group in anti-cancer drug design: application in the development of novel lipophilic dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. application.wiley-vch.de [application.wiley-vch.de]
- 18. broadpharm.com [broadpharm.com]
- To cite this document: BenchChem. [Azidoacetic Acid: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b096781#azidoacetic-acid-cas-number-and-chemical-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com